molecular formula C11H16N4O4 B2700112 N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide CAS No. 899978-24-6

N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2700112
CAS No.: 899978-24-6
M. Wt: 268.273
InChI Key: YSYZQQNIABAWFY-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an isoxazole ring, a morpholine moiety, and an oxalamide group, making it a versatile molecule in various fields of study.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide typically involves multicomponent reactions, which are known for their efficiency and atom economy. One common method involves the reaction of β-ketoester, hydroxylamine, and aromatic aldehydes under mild conditions. This reaction can be induced by light, using a high-power lamp to reduce reaction times compared to traditional heating or catalysis methods . The use of continuous flow photochemical reactors has also been explored to scale up the synthesis, yielding multiple compounds with varying degrees of efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of continuous flow synthesis and photochemical reactions can be applied to achieve large-scale production. These methods offer advantages such as reduced reaction times, improved yields, and the ability to produce multiple compounds simultaneously.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride, sodium acetate, and various oxidizing and reducing agents. Reaction conditions can vary, but mild conditions such as room temperature and atmospheric pressure are often sufficient for many of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with additional hydrogen atoms.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and morpholine moiety allow the compound to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
  • 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
  • N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Uniqueness

N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as enzyme inhibition and protein binding studies .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c16-10(11(17)13-9-1-6-19-14-9)12-2-3-15-4-7-18-8-5-15/h1,6H,2-5,7-8H2,(H,12,16)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYZQQNIABAWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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